molecular formula C21H26N6O3 B2765608 (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 899953-46-9

(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B2765608
CAS No.: 899953-46-9
M. Wt: 410.478
InChI Key: GNMRKOSJNFGCAD-UHFFFAOYSA-N
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Description

(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to have significant activity on the kinase p70s6kβ (s6k2) . This kinase plays a crucial role in cell growth and proliferation by regulating the synthesis of proteins.

Mode of Action

This interaction could potentially inhibit the kinase, thereby affecting the protein synthesis process .

Biochemical Pathways

The compound’s interaction with its target kinase could affect various biochemical pathways related to protein synthesis. The inhibition of p70S6Kβ could potentially disrupt the mTOR pathway, which is involved in cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with its target kinase. If it inhibits the kinase, it could potentially slow down or halt the protein synthesis process, thereby affecting cell growth and proliferation .

Properties

IUPAC Name

[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-16-5-2-3-10-26(16)20-9-8-19(22-23-20)24-11-13-25(14-12-24)21(28)17-6-4-7-18(15-17)27(29)30/h4,6-9,15-16H,2-3,5,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMRKOSJNFGCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.